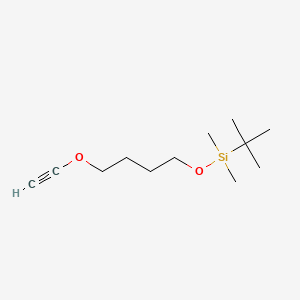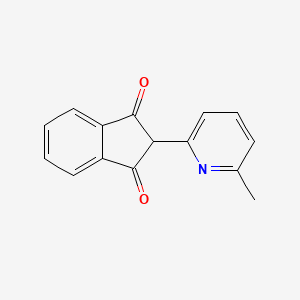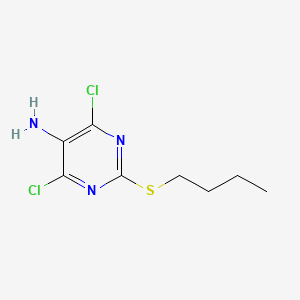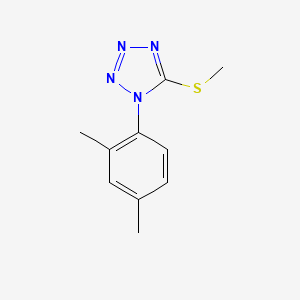![molecular formula C7H8FN3 B15330813 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15330813.png)
6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring and a fluorine atom at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are often used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties.
科学的研究の応用
Chemistry: In chemistry, 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as a ligand for various receptors. It has shown promise in modulating biological pathways and influencing cellular processes.
Medicine: The compound has been investigated for its therapeutic potential in various medical applications. It has been explored as a candidate for drug development, particularly in the treatment of neurological and psychiatric disorders.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the production of a wide range of products.
作用機序
The mechanism by which 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
Pyrido[2,3-b]pyrazine: The parent compound without the fluorine atom.
6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure with a chlorine atom instead of fluorine.
6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 6-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound's stability, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C7H8FN3 |
|---|---|
分子量 |
153.16 g/mol |
IUPAC名 |
6-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H8FN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-2,9H,3-4H2,(H,10,11) |
InChIキー |
DWZKNXWPSQACGW-UHFFFAOYSA-N |
正規SMILES |
C1CNC2=C(N1)C=CC(=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)

![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)


![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)




![7-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15330794.png)
